molecular formula C6H3IN2O4 B2563404 2-iodo-1,3-dinitrobenzene CAS No. 26516-42-7

2-iodo-1,3-dinitrobenzene

Cat. No.: B2563404
CAS No.: 26516-42-7
M. Wt: 294.004
InChI Key: PYNOEYZGLYTFIP-UHFFFAOYSA-N
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Description

2-Iodo-1,3-dinitrobenzene is an organic compound with the molecular formula C6H3IN2O4. It is a derivative of benzene, where the hydrogen atoms at positions 2, 1, and 3 are replaced by an iodine atom and two nitro groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-1,3-dinitrobenzene typically involves the nitration of iodobenzene. The process begins with the iodination of benzene to form iodobenzene, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the 1,3-dinitro derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,3-dinitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups facilitates nucleophilic aromatic substitution reactions.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens and Lewis acids.

    Nucleophilic Aromatic Substitution: Reagents such as potassium alkoxides and other strong nucleophiles are used.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Aromatic Substitution: Substituted nitrobenzene derivatives.

    Reduction: Amino derivatives of benzene.

Scientific Research Applications

2-Iodo-1,3-dinitrobenzene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In the study of enzyme mechanisms and as a probe for biochemical assays.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-iodo-1,3-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro groups on the benzene ring activate the compound towards nucleophilic aromatic substitution, while the iodine atom can participate in electrophilic aromatic substitution reactions. The compound’s effects are mediated through the formation of reactive intermediates, which then undergo further transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dinitrobenzene
  • 1,4-Dinitrobenzene
  • 2-Iodo-4-nitrobenzene

Uniqueness

2-Iodo-1,3-dinitrobenzene is unique due to the presence of both iodine and nitro groups on the benzene ring, which imparts distinct reactivity and chemical properties. The combination of these substituents allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-iodo-1,3-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNOEYZGLYTFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a dispersion of 2,6-dinitroaniline (4.00 g, 0.021 mol) in diiodomethane (24 mL, 0.297 mol) isoamylnitrite (15 mL, 0.112 mol) was added (Smith et al., 1990, which is incorporated herein by reference). The mixture was stirred at room temperature for one hour, and then heated at 105° C. for eight hours. The excess of diiodomethane was removed in high vacuo. The residue was diluted with acetyl acetate (10 mL). Silica (ca 30 mL, mesh 230-400 Å) was added; the mixture was concentrated in vacuo and purified by column chromatography to yield 1-iodo-2,6-dinitrobenzene (3.21 g, 52%). 1H NMR (400 MHz, CDCl3): δ 7.84 (d, 2H, J=8.0 Hz), 7.67 (t, 1H, J=8.0 Hz).
Quantity
4 g
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Quantity
24 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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